molecular formula C19H13Cl3O4S B12346612 4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate

4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate

Cat. No.: B12346612
M. Wt: 443.7 g/mol
InChI Key: HTTWKWWOAYUUNF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate is a complex organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a trichlorobenzene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting 4-(Benzyloxy)phenol is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonate group. Finally, the trichlorobenzene moiety is introduced through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield benzyl alcohol derivatives.

    Coupling Reactions: The phenyl and trichlorobenzene rings can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: A simpler analog lacking the trichlorobenzene sulfonate group.

    2,4,5-Trichlorobenzenesulfonic acid: Contains the sulfonate group but lacks the benzyloxyphenyl moiety.

    Benzyloxybenzene derivatives: Various compounds with different substituents on the benzene rings.

Uniqueness

4-(Benzyloxy)phenyl 2,4,5-trichlorobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C19H13Cl3O4S

Molecular Weight

443.7 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2,4,5-trichlorobenzenesulfonate

InChI

InChI=1S/C19H13Cl3O4S/c20-16-10-18(22)19(11-17(16)21)27(23,24)26-15-8-6-14(7-9-15)25-12-13-4-2-1-3-5-13/h1-11H,12H2

InChI Key

HTTWKWWOAYUUNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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